Cas no 334974-05-9 (Cholest-5-en-3-ol-3-13C,(3b)- (9CI))
Cholest-5-en-3-ol-3-13C,(3b)- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Cholest-5-en-3-ol-3-13C,(3b)- (9CI)
- CHOLESTEROL-3-13C
- 17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 2,15-dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-5-ol
- 2-Thiophenoylchloride
- FT-0665023
- Cholesterol-3-18O
- Cholesterol-4-13C
- FT-0665020
- FT-0771920
- 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- F1443-0922
- FT-0665021
- SCHEMBL413494
- Cholest-5-en-3-ol
- FT-0623719
- 2226426-17-9
- CHEMBL3184306
- 17-(1,5-Dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
- 14-(1,5-dimethylhexyl)-2,15-dimethyltetracyclo[8.7.0.0<2,7>.0<11,15>]heptadec- 7-en-5-ol
- 335080-97-2
- SY012864
- AKOS000490908
- AKOS016352314
- NCGC00142356-01
- FT-0665022
- EN300-718272
- BCP32124
- FT-0665019
- HVYWMOMLDIMFJA-UHFFFAOYSA-N
- 334974-05-9
- VS-01833
- FT-0771898
- 9a,11a-dimethyl-1-(6-methylheptan-2-yl)-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol
- Cholest-5-en-3-ol #
- 78887-48-6
- Cholesterol-25,26,27-13C3
- 765935-41-9
- 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
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- Inchi: 1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3
- InChI Key: HVYWMOMLDIMFJA-UHFFFAOYSA-N
- SMILES: OC1CCC2(C)C(C1)=CCC1C2CCC2(C)C(C(C)CCCC(C)C)CCC21
Computed Properties
- Exact Mass: 386.354866087g/mol
- Monoisotopic Mass: 386.354866087g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 591
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 8
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.7
- Topological Polar Surface Area: 20.2Ų
Cholest-5-en-3-ol-3-13C,(3b)- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF66703-5mg |
CHOLESTEROL-3-13C |
334974-05-9 | 99% 13C | 5mg |
$769.00 | 2024-04-20 |
Cholest-5-en-3-ol-3-13C,(3b)- (9CI) Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on Cholest-5-en-3-ol-3-13C,(3b)- (9CI)
Research Brief on Cholest-5-en-3-ol-3-13C,(3b)- (9CI) (CAS: 334974-05-9): Recent Advances and Applications
Cholest-5-en-3-ol-3-13C,(3b)- (9CI), a stable isotope-labeled derivative of cholesterol (CAS: 334974-05-9), has garnered significant attention in recent biochemical and pharmaceutical research due to its utility as a tracer in metabolic studies. This compound, featuring a carbon-13 label at the 3-position, enables precise tracking of cholesterol biosynthesis, absorption, and turnover in vivo. Recent studies highlight its pivotal role in elucidating lipid metabolism disorders, drug development, and diagnostic applications.
A 2023 study published in the Journal of Lipid Research employed Cholest-5-en-3-ol-3-13C to investigate dysregulated cholesterol metabolism in neurodegenerative diseases. Using LC-MS/MS, researchers quantified isotopic enrichment in brain tissues of murine models, revealing compartment-specific metabolic flux alterations in Alzheimer’s disease. The labeled compound’s high isotopic purity (≥99%) ensured minimal interference from endogenous cholesterol, underscoring its reliability for kinetic modeling.
In pharmaceutical development, a 2024 ACS Pharmacology & Translational Science report utilized 334974-05-9 to evaluate the efficacy of novel CETP inhibitors. The 13C-label allowed real-time monitoring of cholesterol ester transfer protein (CETP) modulation in human hepatocyte cultures, demonstrating a 40% improvement in assay sensitivity compared to unlabeled analogs. This advancement accelerates high-throughput screening for cardiovascular therapeutics.
Emerging diagnostic applications were showcased at the 2023 International Conference on Clinical Mass Spectrometry, where Cholest-5-en-3-ol-3-13C served as an internal standard for quantifying cholesterol synthesis rates in patients with Smith-Lemli-Opitz syndrome. The method achieved a 0.1 ng/mL detection limit, enabling early diagnosis and personalized treatment monitoring.
Synthetic accessibility remains a focus, with a recent Organic Process Research & Development publication (2024) detailing a cost-effective 5-step synthesis of 334974-05-9 from 13C-labeled sodium acetate. The optimized route achieved 78% overall yield while maintaining >98% chemical and isotopic purity, addressing previous supply chain challenges for large-scale clinical studies.
Future directions include applications in radiopharmaceuticals, where the 13C-label could enable dual-isotope PET/MRI imaging of atherosclerotic plaques. Preliminary data presented at the 2024 SNMMI Annual Meeting showed promising co-localization of 18F-FDG and 13C-cholesterol signals in preclinical models, potentially revolutionizing cardiovascular imaging.